3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine

Catalog No.
S3533887
CAS No.
1801762-09-3
M.F
C5H7F2N3
M. Wt
147.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine

CAS Number

1801762-09-3

Product Name

3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine

IUPAC Name

3-(difluoromethyl)-1-methylpyrazol-4-amine

Molecular Formula

C5H7F2N3

Molecular Weight

147.13

InChI

InChI=1S/C5H7F2N3/c1-10-2-3(8)4(9-10)5(6)7/h2,5H,8H2,1H3

InChI Key

KFFXVLMRFHOETM-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(F)F)N

Canonical SMILES

CN1C=C(C(=N1)C(F)F)N

Precursor to Fungicides

Structure-Activity Relationship Studies

Some research explores the structure-activity relationship (SAR) of DFMP-amine and related compounds. By introducing various chemical groups onto the DFMP core, scientists can investigate how these modifications affect antifungal activity. This information is valuable for designing new and more potent fungicides []. A study by MDPI investigated a series of novel amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a close relative of DFMP-amine. The research found that many of these amides displayed moderate to excellent antifungal activity, highlighting the potential for further exploration in this chemical space [].

3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine features a pyrazole ring with a difluoromethyl group and an amino group attached at specific positions. The incorporation of fluorine atoms is known to enhance the chemical stability and biological activity of organic molecules, making this compound valuable in medicinal chemistry and related fields .

  • Oxidation: It can be oxidized to form various oxidized products under specific conditions.
  • Reduction: Reduction reactions are feasible using standard reducing agents.
  • Substitution Reactions: The difluoromethyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for the formation of new compounds .

3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine exhibits significant biological activity, particularly as an inhibitor of succinate dehydrogenase. This mechanism is critical in the development of fungicides, as it disrupts mitochondrial respiration in fungi. The compound has been incorporated into various fungicides that target a broad spectrum of fungal species, making it particularly useful in agriculture .

The synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine typically involves several steps:

  • Formation of the Difluoroacetyl Intermediate: This is achieved through the reaction of difluoroacetic acid with an appropriate hydrazine derivative.
  • Cyclization: The intermediate undergoes cyclization to form the pyrazole ring. Common catalysts for this step include sodium iodide or potassium iodide .
  • Purification: The crude product is often purified through recrystallization to obtain the desired compound with high purity .

The primary applications of 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine include:

  • Agriculture: It serves as an intermediate for several fungicides that inhibit succinate dehydrogenase, providing effective control over various crop diseases.
  • Medicinal Chemistry: Its unique structure makes it a candidate for drug design aimed at enhancing pharmacokinetic properties .

Research indicates that 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine interacts with biological targets through its difluoromethyl group. This group can form hydrogen bonds with various biological molecules, influencing their activity and stability. Studies have shown its effectiveness against specific fungal strains by targeting the succinate dehydrogenase enzyme .

Several compounds share structural similarities with 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
1-(Difluoromethyl)-2-nitrobenzeneContains a nitro groupKnown for hydrogen bonding capabilities
Difluoromethyl-substituted cinnamic estersAntioxidant properties in non-polar environmentsFocus on antioxidant activity
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidIntermediate for fungicidesInhibition of succinate dehydrogenase

The unique difluoromethyl group in 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine imparts distinct chemical and biological properties compared to these similar compounds, enhancing its utility in agricultural and medicinal applications .

XLogP3

0.2

Dates

Modify: 2024-02-18

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